[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride is a complex organophosphorus compound. It is characterized by the presence of furan rings, methoxy groups, and palladium chloride. This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride typically involves the following steps:
Formation of the Ligand: The ligand [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane is synthesized by reacting 2-furylphosphine with 2,6-dimethoxyphenylboronic acid under suitable conditions.
Complexation with Palladium: The ligand is then reacted with palladium(II) chloride in an appropriate solvent, such as dichloromethane or toluene, to form the desired palladium complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The furan rings can be oxidized under specific conditions.
Reduction: The palladium center can participate in reduction reactions.
Substitution: The methoxy groups and furan rings can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furanones, while reduction of the palladium center can yield palladium(0) complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of palladium-based catalysts on biological systems
Industry
Industrially, this compound is valuable in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its catalytic properties make it a key component in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the palladium center with the phosphine ligands. This coordination facilitates the activation of substrates in catalytic reactions. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane: Similar ligand structure but without the palladium center.
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;nickel(2+);dichloride: Similar structure with nickel instead of palladium.
Uniqueness
The uniqueness of [2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride lies in its palladium center, which provides superior catalytic activity in cross-coupling reactions compared to its nickel counterpart. The presence of methoxy groups also enhances its solubility and reactivity.
Properties
IUPAC Name |
[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6P2.2ClH.Pd/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;;;/h3-20H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYXCQGBAXDRD-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC.[Cl-].[Cl-].[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2O6P2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.